molecular formula C6H7NO3 B2726777 3-(Methoxymethyl)-1,2-oxazole-4-carbaldehyde CAS No. 2219409-06-8

3-(Methoxymethyl)-1,2-oxazole-4-carbaldehyde

Cat. No. B2726777
CAS RN: 2219409-06-8
M. Wt: 141.126
InChI Key: SYTZHUPSVSZOSQ-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1,2-oxazole-4-carbaldehyde is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MOMOCA and is a derivative of oxazole, a heterocyclic compound that contains an oxygen and nitrogen atom in its five-membered ring structure.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of 3-(Methoxymethyl)-1,2-oxazole-4-carbaldehyde and related compounds in the synthesis of heterocyclic compounds. These substances serve as precursors in reactions that yield a wide range of heterocyclic structures, which are crucial in the development of pharmaceuticals, agrochemicals, and materials science. For instance, the generation of zinc derivatives of functionalized 1,3-oxazole has been applied to the synthesis of virginiamycin and other streptogramin antibiotics, highlighting the compound's role in antibiotic development (Gangloff, Aakermark, & Helquist, 1992).

Electronic and Spectroscopic Analysis

The molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, derived from reactions involving similar oxazole compounds, has been studied. These analyses provide insights into the electronic properties and potential applications of these compounds in various fields, including materials science and optoelectronics (Beytur & Avinca, 2021).

Intermediates in Natural Product Synthesis

Oxazole derivatives, similar to 3-(Methoxymethyl)-1,2-oxazole-4-carbaldehyde, have been employed as intermediates in the synthesis of complex natural products. Rhodium-catalyzed heterocycloaddition routes to 1,3-oxazoles have been explored, with these oxazoles serving as building blocks in the synthesis of oxazole-containing natural products. This approach underscores the importance of such compounds in facilitating the construction of complex molecular architectures found in nature (Connell, Tebbe, Gangloff, Helquist, & Åkermark, 1993).

properties

IUPAC Name

3-(methoxymethyl)-1,2-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-9-4-6-5(2-8)3-10-7-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTZHUPSVSZOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)-1,2-oxazole-4-carbaldehyde

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